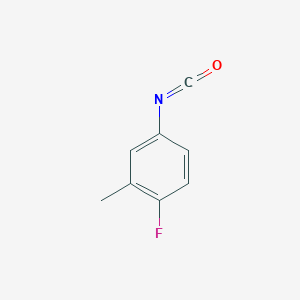

4-Fluoro-3-methylphenyl Isocyanate

描述

Structure

3D Structure

属性

IUPAC Name |

1-fluoro-4-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOBMZKAOAACPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399243 | |

| Record name | 4-Fluoro-3-methylphenyl Isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-65-1 | |

| Record name | 1-Fluoro-4-isocyanato-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methylphenyl Isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-isocyanato-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-methylphenyl Isocyanate (CAS 351003-65-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-methylphenyl isocyanate is a key building block in synthetic organic chemistry, particularly valued in the development of novel therapeutic agents. Its unique electronic and steric properties, conferred by the fluorine and methyl substituents on the phenyl ring, make it a versatile reagent for introducing the 4-fluoro-3-methylphenyl ureido moiety into target molecules. This guide provides a comprehensive overview of the physicochemical properties, safety and handling, and synthetic applications of this compound, with a focus on its role in the synthesis of bioactive compounds, such as furin inhibitors. Detailed experimental protocols and relevant biological pathways are also presented to support its use in research and drug discovery.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, along with the safety precautions, is paramount for the effective and safe handling of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 351003-65-1 | |

| Molecular Formula | C₈H₆FNO | |

| Molecular Weight | 151.14 g/mol | |

| Boiling Point | 186 °C (lit.) | |

| Density | 1.172 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.5120 (lit.) | |

| Flash Point | 57 °C (134.6 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

-

¹H NMR (of 4-Fluorophenyl isocyanate in CDCl₃): Chemical shifts are expected in the aromatic region, influenced by the fluorine and isocyanate groups.

-

¹³C NMR (of 4-Fluorophenyl isocyanate): The spectrum would show characteristic peaks for the aromatic carbons, with the carbon of the isocyanate group appearing downfield.

-

IR: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected around 2250-2275 cm⁻¹.

Researchers can obtain specific analytical data from commercial suppliers upon request.[1][2][3]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification:

-

Signal Word: Danger

-

Hazard Statements: Flammable liquid and vapor (H226). Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332). Causes skin irritation (H315). May cause an allergic skin reaction (H317). Causes serious eye irritation (H319). May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334). May cause respiratory irritation (H335).

-

Pictograms: GHS02 (Flame), GHS07 (Exclamation Mark), GHS08 (Health Hazard)

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Keep container tightly closed.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

In case of inadequate ventilation, wear respiratory protection.

Applications in Drug Discovery and Chemical Synthesis

The isocyanate functional group is a highly reactive electrophile that readily participates in nucleophilic addition reactions, most notably with amines to form urea derivatives, and with alcohols to form carbamates. This reactivity makes this compound a valuable reagent in the synthesis of complex organic molecules, including those with potential therapeutic applications.

Synthesis of Urea Derivatives as Bioactive Molecules

A primary application of this compound is in the synthesis of substituted ureas, a scaffold present in numerous biologically active compounds. The reaction involves the addition of a primary or secondary amine to the isocyanate, yielding the corresponding urea derivative.

A notable application is the synthesis of guanidinylated 2,5-dideoxystreptamine derivatives, which have been identified as potent inhibitors of furin.[4] Furin is a proprotein convertase that plays a critical role in the maturation of a wide range of proteins involved in various pathological processes, including cancer and viral infections.[4]

The Role of Furin in Disease: A Key Target

Furin is implicated in the progression of several diseases due to its role in activating precursor proteins.[4] For instance, in many cancers, furin is overexpressed and contributes to tumor growth, metastasis, and angiogenesis by processing growth factors and matrix metalloproteinases.

In the context of infectious diseases, furin is crucial for the proteolytic activation of viral envelope proteins, a necessary step for viral entry into host cells. A prominent example is its role in the cleavage of the spike (S) protein of SARS-CoV-2, the virus responsible for COVID-19.[5][6][7] This cleavage event at the S1/S2 site is essential for efficient viral fusion and infection of lung cells.[5][8] Therefore, inhibitors of furin are being actively investigated as potential therapeutic agents for cancer and viral diseases.

The following diagram illustrates the critical role of furin in the activation of the SARS-CoV-2 spike protein, facilitating viral entry.

References

- 1. 351003-65-1|this compound|BLD Pharm [bldpharm.com]

- 2. 351003-65-1 | Isocianato di 4-fluoro-3-metilfenile | this compound - Capot chimico [capotchem.com]

- 3. 4-Fluorophenyl isocyanate(1195-45-5) 13C NMR spectrum [chemicalbook.com]

- 4. Synthetic small molecule furin inhibitors derived from 2,5-dideoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. researchgate.net [researchgate.net]

- 7. Furin cleavage site in the SARS-CoV-2 coronavirus glycoprotein | Virology Blog [virology.ws]

- 8. SARS-CoV-2 Spike Furin Cleavage Site and S2′ Basic Residues Modulate the Entry Process in a Host Cell-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Fluoro-3-methylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 4-Fluoro-3-methylphenyl Isocyanate. It is intended to be a valuable resource for researchers and professionals involved in chemical synthesis and drug development.

Physicochemical Properties

This compound is a substituted aromatic isocyanate with the chemical formula C₈H₆FNO. Its physicochemical properties are summarized in the table below. While extensive data is available, specific values for melting point and solubility in various organic solvents are not consistently reported in the literature and are noted as "Not Available."

| Property | Value | Reference |

| Molecular Weight | 151.14 g/mol | [1] |

| CAS Number | 351003-65-1 | [1] |

| Appearance | Colorless Liquid | [2] |

| Boiling Point | 186 °C (lit.) | [1] |

| Density | 1.172 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.5120 (lit.) | [1] |

| Flash Point | 57 °C (134.6 °F) - closed cup | [1] |

| Melting Point | Not Available | |

| Solubility | Reacts with water. Solubility in organic solvents not specified. | [2] |

Synthesis and Purification

2.1. Synthesis Protocol: Phosgenation of 4-Fluoro-3-methylaniline

This procedure should only be carried out by trained professionals in a well-ventilated fume hood with appropriate safety precautions due to the highly toxic nature of phosgene.

-

Materials:

-

4-Fluoro-3-methylaniline

-

Phosgene (or a phosgene equivalent such as triphosgene)

-

An inert, high-boiling point solvent (e.g., toluene, o-dichlorobenzene)

-

Inert gas (e.g., nitrogen or argon)

-

Reaction vessel equipped with a stirrer, condenser, gas inlet, and thermometer

-

-

Procedure:

-

A solution of 4-Fluoro-3-methylaniline is prepared in an anhydrous, inert solvent within the reaction vessel under an inert atmosphere.

-

The solution is typically cooled, and a solution of phosgene in the same solvent is added dropwise while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is gradually heated to facilitate the conversion of the intermediate carbamoyl chloride to the isocyanate. The reaction progress can be monitored by infrared spectroscopy, observing the disappearance of the amine N-H stretch and the appearance of the characteristic strong isocyanate (-N=C=O) stretch around 2250-2275 cm⁻¹.

-

Upon completion, the excess phosgene and solvent are removed by distillation.

-

2.2. Purification Protocol: Fractional Distillation

The crude this compound is purified by fractional distillation under reduced pressure to prevent thermal decomposition.

-

Apparatus:

-

Distillation flask

-

Fractionating column

-

Condenser

-

Receiving flask

-

Vacuum pump and gauge

-

-

Procedure:

-

The crude product is transferred to the distillation flask.

-

The system is evacuated to the desired pressure.

-

The flask is heated gently, and the fraction corresponding to the boiling point of this compound (186 °C at atmospheric pressure) is collected. The boiling point will be significantly lower under reduced pressure.

-

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic data can be inferred from its structure and data from similar compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals corresponding to the aromatic protons and the methyl group protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the aromatic carbons, the methyl carbon, and the highly deshielded isocyanate carbon. The carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The most characteristic peak will be a strong, sharp absorption band in the region of 2250-2275 cm⁻¹, corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (151.14 g/mol ).

Reactivity and Biological Applications

Isocyanates are highly reactive electrophiles that readily react with nucleophiles such as alcohols, amines, and water. The reaction with water leads to the formation of an unstable carbamic acid, which decomposes to an amine and carbon dioxide.

A notable application of this compound is in the synthesis of biologically active molecules. It has been used as a key reactant in the preparation of guanidinylated 2,5-dideoxystreptamine derivatives, which have been identified as potent inhibitors of furin.[1] Furin is a proprotein convertase involved in the activation of numerous proteins, including some viral envelope proteins and bacterial toxins.[3][4]

4.1. Experimental Workflow: Synthesis of a Urea-based Furin Inhibitor Precursor

The following diagram illustrates a generalized workflow for the synthesis of a urea derivative from this compound and an amino-containing scaffold, a crucial step in creating certain furin inhibitors.

References

- 1. This compound 98 351003-65-1 [sigmaaldrich.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. A perspective on the applications of furin inhibitors for the treatment of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Path to Therapeutic Furin Inhibitors: From Yeast Pheromones to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-3-methylphenyl Isocyanate: Molecular Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methylphenyl isocyanate is an aromatic isocyanate that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the phenyl ring, influences its reactivity and makes it a valuable reagent in the development of novel compounds, particularly in the fields of medicinal chemistry and materials science. The isocyanate functional group is highly electrophilic, readily reacting with a variety of nucleophiles to form stable covalent bonds. This reactivity profile allows for its incorporation into a diverse range of molecular scaffolds, leading to the synthesis of ureas, carbamates, and other important chemical entities. This technical guide provides a comprehensive overview of the molecular structure and reactivity of this compound, including detailed experimental protocols and data presentation to support its application in research and development.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the 4-position, a methyl group at the 3-position, and an isocyanate group at the 1-position.

Key Identifiers and Physical Properties:

| Parameter | Value |

| CAS Number | 351003-65-1 |

| Molecular Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

| Canonical SMILES | Cc1cc(ccc1F)N=C=O |

| InChI | InChI=1S/C8H6FNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 |

| InChIKey | QLOBMZKAOAACPA-UHFFFAOYSA-N |

| Boiling Point | 186 °C (lit.) |

| Density | 1.172 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.5120 (lit.) |

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O). This carbon is susceptible to nucleophilic attack, leading to the formation of a variety of functional groups. The presence of an electron-withdrawing fluorine atom on the phenyl ring is expected to enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles.

Reaction with Nucleophiles

1. Reaction with Amines to Form Ureas:

Isocyanates readily react with primary and secondary amines to form substituted ureas. This reaction is typically fast and exothermic. The general mechanism involves the nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by a proton transfer.

Caption: Reaction of this compound with an Amine.

2. Reaction with Alcohols to Form Carbamates:

The reaction of isocyanates with alcohols yields carbamates (urethanes). This reaction is fundamental in the production of polyurethanes. The mechanism is analogous to the reaction with amines, involving nucleophilic attack by the alcohol oxygen.

Caption: Reaction of this compound with an Alcohol.

3. Reaction with Water (Hydrolysis):

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The newly formed amine can further react with another molecule of isocyanate to form a disubstituted urea.

Caption: Hydrolysis of this compound.

Cycloaddition Reactions

Aryl isocyanates can participate in cycloaddition reactions, acting as dienophiles in Diels-Alder reactions or undergoing [2+2] and [4+1] cycloadditions with various partners. The reactivity in these reactions is influenced by the electronic nature of the substituents on the aromatic ring. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of aryl isocyanates suggests its potential to undergo such transformations.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of ureas and carbamates using an aryl isocyanate, which can be adapted for this compound.

Synthesis of N-(4-fluoro-3-methylphenyl)-N'-aryl Urea

This protocol describes the reaction of this compound with a primary or secondary aromatic amine.

Materials:

-

This compound

-

Substituted aniline (or other primary/secondary amine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in the anhydrous solvent (e.g., 0.1-0.5 M concentration).

-

Under stirring, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the amine solution at room temperature. For highly exothermic reactions, the addition can be performed at 0 °C.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

If the urea product precipitates from the reaction mixture, it can be isolated by filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.

-

If the product remains in solution, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography on silica gel.

Caption: Workflow for the Synthesis of Substituted Ureas.

Synthesis of O-Alkyl/Aryl N-(4-fluoro-3-methylphenyl) Carbamate

This protocol outlines the reaction of this compound with an alcohol.

Materials:

-

This compound

-

Alcohol (e.g., benzyl alcohol)

-

Anhydrous solvent (e.g., Toluene or THF)

-

Catalyst (optional, e.g., dibutyltin dilaurate - DBTDL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a dry round-bottom flask, add the alcohol (1.0 equivalent) and the anhydrous solvent.

-

If a catalyst is used, add it to the alcohol solution (typically a very small amount, e.g., 0.1 mol%).

-

Add this compound (1.0 equivalent) to the mixture. The addition can be done at room temperature.

-

Stir the reaction mixture. The reaction may be slow at room temperature and may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude carbamate can be purified by recrystallization from a suitable solvent system or by flash column chromatography.

Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent in the synthesis of biologically active molecules. The urea and carbamate moieties formed from its reactions are common pharmacophores found in numerous drug candidates.

-

Herbicidal Agents: N-Fluorinated phenyl-N'-pyrimidyl urea derivatives have been synthesized and shown to exhibit herbicidal activities. The synthesis involves the reaction of a fluorinated phenyl isocyanate with a substituted aminopyrimidine.[1][2]

-

Enzyme Inhibitors: This isocyanate is used in the synthesis of guanidinylated 2,5-dideoxystreptamine derivatives, which have been investigated as inhibitors of anthrax lethal factor and furin.[3][4]

-

Anti-inflammatory and Analgesic Agents: While not directly using the isocyanate, the 4-fluoro-3-methylphenyl moiety is present in novel dihydropyrimidin-2-ol derivatives that have shown potent anti-inflammatory and analgesic activities.[5] This highlights the importance of this substitution pattern in bioactive compounds.

Data Presentation

Table 1: Reaction of this compound with Various Amines

| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | DCM | 25 | 2 | Data not available |

| 2 | Benzylamine | THF | 25 | 1 | Data not available |

| 3 | Diethylamine | DCM | 0-25 | 1 | Data not available |

Table 2: Spectroscopic Data for a Representative Urea Derivative: N-(4-fluoro-3-methylphenyl)-N'-(phenyl)urea

| Technique | Key Signals |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| FTIR (cm⁻¹) | Data not available |

| MS (m/z) | Data not available |

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its reactivity is centered around the electrophilic isocyanate group, which readily undergoes addition reactions with a wide range of nucleophiles. The protocols and structural information provided in this guide serve as a valuable resource for researchers and scientists looking to utilize this compound in their synthetic endeavors. Further research to quantify the reactivity and explore the full scope of its applications is warranted and will undoubtedly lead to the discovery of novel and valuable chemical entities.

References

Spectroscopic Analysis of 4-Fluoro-3-methylphenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 4-Fluoro-3-methylphenyl Isocyanate (CAS: 351003-65-1), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural features and comparison with closely related molecules. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided, along with graphical representations of the experimental workflows.

Predicted Spectral Data

The following tables summarize the anticipated spectral characteristics of this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | 2.2 - 2.4 | Singlet (s) | N/A |

| Ar-H (adjacent to CH₃) | 6.9 - 7.1 | Doublet (d) or Doublet of doublets (dd) | ~8-9 (ortho), ~2-3 (meta) |

| Ar-H (adjacent to NCO) | 7.1 - 7.3 | Doublet (d) or Doublet of doublets (dd) | ~8-9 (ortho), ~4-5 (meta, through F) |

| Ar-H (adjacent to F) | 7.0 - 7.2 | Triplet (t) or Doublet of doublets (dd) | ~8-9 (ortho to H), ~8-10 (ortho to F) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 14 - 16 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-F (ipso) | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic C-CH₃ (ipso) | 125 - 135 |

| Aromatic C-NCO (ipso) | 130 - 140 |

| N=C=O | 120 - 130 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N=C=O stretch (asymmetric) | 2250 - 2280 | Strong, sharp |

| C=C stretch (aromatic) | 1500 - 1600 | Medium to strong |

| C-F stretch | 1100 - 1250 | Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Significance |

| [M]⁺ | 151.04 | Molecular Ion |

| [M-CO]⁺ | 123.05 | Loss of carbon monoxide |

| [M-NCO]⁺ | 109.05 | Loss of isocyanate group |

| [C₇H₆F]⁺ | 97.04 | Fragment from cleavage of the NCO group |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Alternatively, if the sample is a solid, press a small amount firmly onto the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule, paying close attention to the strong, sharp isocyanate peak.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Data Acquisition (GC-MS with Electron Ionization - EI):

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on the GC column.

-

As the compound elutes from the column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

-

Visualizations

The following diagrams illustrate the workflows for the described spectroscopic techniques.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for IR Spectroscopy.

Caption: Workflow for Mass Spectrometry.

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-3-methylphenyl isocyanate, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathway, experimental protocols, and relevant chemical data to support research and development activities.

Introduction

This compound is an aromatic isocyanate that serves as a crucial building block in medicinal chemistry. Its utility lies in the reactive isocyanate group, which readily participates in nucleophilic addition reactions to form ureas, carbamates, and other derivatives. This reactivity makes it a valuable synthon for the introduction of the 4-fluoro-3-methylphenyl moiety into larger, more complex molecules with potential therapeutic applications.

Synthesis Pathway

The most common and direct method for the preparation of this compound is through the phosgenation of its corresponding aniline precursor, 4-Fluoro-3-methylaniline. Due to the hazardous nature of phosgene gas, a safer and more convenient alternative, triphosgene (bis(trichloromethyl) carbonate), is widely employed in laboratory and industrial settings.

The overall reaction involves the treatment of 4-Fluoro-3-methylaniline with triphosgene in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is presented below for easy reference.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 4-Fluoro-3-methylaniline | 452-69-7 | C₇H₈FN | 125.14 | 205-207 | 1.103 |

| This compound | 351003-65-1 | C₈H₆FNO | 151.14 | 186 | 1.172 |

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of this compound using triphosgene. This protocol is based on established methods for the synthesis of aryl isocyanates from anilines.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-Fluoro-3-methylaniline | 125.14 | 20 | 2.50 g |

| Triphosgene | 296.75 | 7.33 (0.37 eq) | 2.18 g |

| Triethylamine | 101.19 | 44 | 6.1 mL |

| Dichloromethane (DCM), anhydrous | - | - | 100 mL |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with triphosgene (2.18 g, 7.33 mmol) and anhydrous dichloromethane (50 mL). The flask is flushed with nitrogen and cooled to 0 °C in an ice bath.

-

Addition of Aniline: A solution of 4-Fluoro-3-methylaniline (2.50 g, 20 mmol) in anhydrous dichloromethane (20 mL) is added dropwise to the stirred solution of triphosgene over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Addition of Base: After the addition of the aniline solution is complete, a solution of triethylamine (6.1 mL, 44 mmol) in anhydrous dichloromethane (30 mL) is added dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the N=C=O stretch of the isocyanate around 2250-2270 cm⁻¹).

-

Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.

Expected Yield: Based on similar reactions reported in the literature, the expected yield is in the range of 60-80%.

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the transformation of 4-Fluoro-3-methylaniline to this compound.

Caption: Synthesis of this compound.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol.

Caption: Experimental workflow for isocyanate synthesis.

Safety Considerations

-

Triphosgene: Triphosgene is a toxic substance and a source of phosgene. It should be handled with extreme caution in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Isocyanates: Isocyanates are lachrymators and respiratory sensitizers. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and avoid inhalation of vapors.

Conclusion

The synthesis of this compound from 4-Fluoro-3-methylaniline using triphosgene is a reliable and scalable method. The provided protocol offers a detailed guide for its preparation, and the accompanying data and visualizations are intended to support researchers in their synthetic endeavors. Adherence to safety protocols is paramount when working with the reagents involved in this synthesis.

Stability and Degradation of 4-Fluoro-3-methylphenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation pathways of 4-fluoro-3-methylphenyl isocyanate, a key reagent in pharmaceutical and chemical synthesis. Due to the limited availability of specific experimental data for this compound, this document extrapolates from the well-established chemistry of aryl isocyanates and data from structurally similar molecules. The primary degradation route, hydrolysis, is discussed in detail, including its mechanism and the formation of subsequent products. Factors influencing the reactivity of the isocyanate group, such as the electronic effects of the fluorine and methyl substituents, are also examined. This guide further outlines general experimental protocols for stability testing and the identification of degradation products, providing a framework for researchers working with this and related compounds.

Introduction

This compound is an aromatic isocyanate whose reactivity is central to its utility in organic synthesis, particularly in the formation of urea and carbamate linkages. The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses. Understanding its degradation pathways is essential for predicting potential impurities, ensuring the integrity of reaction outcomes, and implementing appropriate safety measures. This guide summarizes the current understanding of the stability and degradation of this compound, drawing upon the extensive literature on aryl isocyanate chemistry.

Core Concepts: Stability and Reactivity of Aryl Isocyanates

The isocyanate functional group (-N=C=O) is highly electrophilic and susceptible to reaction with a wide range of nucleophiles. The stability of an aryl isocyanate is therefore intrinsically linked to its environment. Key factors influencing its stability include:

-

Moisture: Water is a primary reactant that leads to the degradation of isocyanates.

-

Temperature: Elevated temperatures can accelerate degradation reactions and may lead to thermal decomposition.

-

pH: The rate of hydrolysis is influenced by pH, with both acid and base catalysis observed for different isocyanates. For phenyl isocyanate, hydrolysis is subject to general base catalysis[1].

-

Presence of Nucleophiles: Alcohols, amines, and thiols will readily react with the isocyanate group.

The aromatic ring substituents significantly modulate the reactivity of the isocyanate group. Electron-withdrawing groups, such as the fluorine atom in this compound, generally increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, like the methyl group, can decrease this reactivity. The interplay of these electronic effects determines the overall stability and reaction kinetics of the molecule.

Degradation Pathways

The principal degradation pathway for this compound is hydrolysis, which occurs upon exposure to water. This process is typically a multi-step reaction.

Hydrolysis

The hydrolysis of an aryl isocyanate proceeds through the formation of an unstable carbamic acid intermediate. This intermediate then rapidly decomposes to yield a primary amine and carbon dioxide.

Step 1: Formation of Carbamic Acid

The isocyanate group reacts with water in a nucleophilic addition reaction to form 4-fluoro-3-methylphenylcarbamic acid.

Step 2: Decomposition of Carbamic Acid

The carbamic acid is unstable and decarboxylates to produce 4-fluoro-3-methylaniline and carbon dioxide.

Step 3: Formation of Symmetrical Urea

The newly formed 4-fluoro-3-methylaniline is a nucleophile and can react with another molecule of this compound to form a stable, symmetric urea derivative, 1,3-bis(4-fluoro-3-methylphenyl)urea.

The overall hydrolysis pathway can be visualized as follows:

Thermal Decomposition

At elevated temperatures, isocyanates can undergo thermal decomposition. The specific products of thermal decomposition for this compound have not been empirically determined but are expected to include a complex mixture of gaseous byproducts. For isocyanates in general, thermal decomposition can lead to the release of irritating and toxic gases and vapors, potentially including hydrogen cyanide, nitrogen oxides, and carbon monoxide.

Quantitative Data

| Condition | General Effect on Aryl Isocyanate Stability | Expected Impact on this compound |

| Moisture/Humidity | Rapid degradation via hydrolysis. | High sensitivity; will readily hydrolyze. |

| Aqueous Solution (Neutral pH) | Hydrolysis occurs; half-life can be short. For MDI, a diisocyanate, the half-life in neutral water at 298 K is 11 seconds[2]. | A short half-life is anticipated. |

| Aqueous Solution (Acidic pH) | Hydrolysis rate may be affected; acid catalysis has been observed for some isocyanates[1]. | The hydrolysis rate is likely pH-dependent. |

| Aqueous Solution (Basic pH) | Hydrolysis is generally accelerated due to base catalysis[1]. | Increased rate of degradation is expected. |

| Elevated Temperature | Accelerated degradation and potential for thermal decomposition. | Should be stored at recommended cool temperatures (e.g., 2-8 °C) to minimize degradation. |

| Presence of Alcohols/Amines | Rapid reaction to form carbamates and ureas, respectively. | Will react readily with these nucleophiles. |

Experimental Protocols

The following are general protocols that can be adapted for studying the stability and degradation of this compound.

Hydrolytic Stability Study

This protocol outlines a general procedure for determining the rate of hydrolysis.

Methodology:

-

Preparation of Solutions: Prepare aqueous buffer solutions at various pH values (e.g., 4, 7, and 9). Prepare a stock solution of this compound in a dry, aprotic solvent such as acetonitrile.

-

Reaction Initiation: In a temperature-controlled vessel, bring the buffer solution to the desired temperature (e.g., 25 °C). Initiate the hydrolysis by adding a small, known volume of the isocyanate stock solution to the buffer with vigorous stirring to ensure rapid dissolution.

-

Sampling: At predetermined time points, withdraw aliquots of the reaction mixture.

-

Quenching and Derivatization: Immediately quench the reaction in each aliquot by adding it to a solution of a derivatizing agent, such as dibutylamine, in a dry solvent. The derivatizing agent rapidly reacts with the remaining isocyanate to form a stable urea derivative.

-

Analysis: Analyze the derivatized samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the amount of the stable urea derivative.

-

Data Analysis: Plot the concentration of the remaining this compound (calculated from the derivative) against time. From this data, determine the hydrolysis rate constant and the half-life of the compound under the tested conditions.

Identification of Degradation Products

This protocol describes a general approach for identifying the products of degradation.

Methodology:

-

Forced Degradation: Subject a solution of this compound to forced degradation conditions. For hydrolysis, this can be achieved by dissolving the compound in a mixture of water and a co-solvent (e.g., acetonitrile or THF) and allowing it to stir at room temperature or a slightly elevated temperature for a sufficient period to ensure significant degradation.

-

Sample Preparation: After the degradation period, prepare the sample for analysis. This may involve dilution, extraction, or derivatization, depending on the analytical technique to be used.

-

Analysis by LC-MS: Analyze the degraded sample using LC-MS. The mass spectrometer will provide mass-to-charge ratio (m/z) information for the parent compound and its degradation products.

-

Structure Elucidation: Based on the accurate mass measurements and fragmentation patterns obtained from MS/MS analysis, propose the structures of the degradation products. The expected primary degradation products from hydrolysis are 4-fluoro-3-methylaniline and 1,3-bis(4-fluoro-3-methylphenyl)urea.

-

Confirmation: If possible, confirm the identity of the degradation products by comparing their retention times and mass spectra with those of authentic reference standards.

Summary and Recommendations

This compound is a reactive molecule that is primarily susceptible to degradation via hydrolysis. The degradation proceeds through an unstable carbamic acid to form 4-fluoro-3-methylaniline, which can further react with the parent isocyanate to yield 1,3-bis(4-fluoro-3-methylphenyl)urea. The presence of a fluorine atom is expected to enhance the reactivity of the isocyanate group towards nucleophiles.

For researchers and professionals working with this compound, the following recommendations are crucial:

-

Storage: Store in a cool, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. Recommended storage temperatures are typically in the range of 2-8 °C.

-

Handling: Handle in a well-ventilated area, avoiding contact with skin and eyes. Use appropriate personal protective equipment. All equipment should be thoroughly dried before use.

-

Experimental Design: When used in reactions, ensure that all solvents and reagents are anhydrous to prevent unwanted side reactions and the formation of urea impurities.

-

Stability Testing: It is highly recommended to perform in-house stability studies under conditions relevant to the intended application to obtain specific data for this compound.

By understanding the inherent reactivity and degradation pathways of this compound, researchers can better control its application in synthesis, leading to improved product purity and process reproducibility.

References

A Technical Guide to the Research Applications of Substituted Phenyl Isocyanates

For Researchers, Scientists, and Drug Development Professionals

Substituted phenyl isocyanates are a versatile class of chemical reagents characterized by an aromatic phenyl ring attached to a highly reactive isocyanate (–N=C=O) functional group. The nature, position, and number of substituents on the phenyl ring profoundly influence the reactivity of the isocyanate group and the properties of the resulting products. This combination of a tunable aromatic scaffold and a reactive functional group makes them invaluable building blocks in medicinal chemistry, materials science, and chemical biology. This technical guide provides an in-depth overview of their core research applications, complete with quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Medicinal Chemistry and Drug Discovery

A primary application of substituted phenyl isocyanates in drug discovery is the synthesis of N,N'-diarylureas, a scaffold present in numerous potent enzyme inhibitors. The reaction of a substituted phenyl isocyanate with an aromatic amine is a direct and efficient method to generate these structures. These compounds often target protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.

Phenylurea Derivatives as Kinase Inhibitors

Substituted diarylureas have been successfully developed as inhibitors of several key kinases, including p38 MAP kinase and Epidermal Growth Factor Receptor (EGFR). These inhibitors typically function by competing with ATP for its binding site in the kinase's catalytic domain, thereby blocking downstream signaling.[1][][3]

p38α MAP Kinase Inhibition: The p38α MAP kinase is a central mediator of the inflammatory response. Overactivation of this pathway is implicated in various inflammatory diseases. A novel series of N,N'-diarylurea derivatives has been identified as potent p38α inhibitors.[4] The inhibitory activities of several compounds from this series are summarized in the table below.

| Compound ID | R1 Substituent | R2 Substituent | p38α IC50 (nM)[4] | TNF-α Release IC50 (nM)[4] |

| 25a | H | 4-morpholin-4-yl | 0.47 | 1.8 |

| 25b | H | 4-(4-methylpiperazin-1-yl) | 0.62 | 2.5 |

| 25c | H | 4-(piperidin-1-yl) | 0.85 | 3.1 |

| 25d | H | 4-(pyrrolidin-1-yl) | 1.20 | 4.6 |

| 25k | SO2NH2 | 4-morpholin-4-yl | 10.5 | 25.4 |

| BIRB-796 | (Reference) | (Reference) | 0.90 | 18.0 |

Table 1: Inhibitory activity of selected N,N'-diarylurea derivatives against p38α kinase and TNF-α release in THP-1 cells.[4] Data indicates that compounds like 25a show sub-nanomolar potency against the p38α enzyme.

EGFR Inhibition: The EGFR signaling pathway is a crucial driver of cell proliferation and survival, and its overactivation is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC).[5][6] Small molecule tyrosine kinase inhibitors (TKIs), many of which contain a substituted aniline core that can be synthesized from isocyanate precursors, are a mainstay of targeted cancer therapy. These TKIs prevent EGFR autophosphorylation and the activation of downstream pathways like RAS-RAF-MAPK and PI3K/AKT.[1][6]

The diagram below illustrates the EGFR signaling pathway and the mechanism of inhibition by small molecule TKIs.

Caption: EGFR signaling cascade and point of intervention for Tyrosine Kinase Inhibitors (TKIs).

Materials Science: Synthesis of Polyurethanes

Substituted phenyl isocyanates, particularly diisocyanates like 4,4'-methylenebis(phenyl isocyanate) (MDI), are fundamental precursors for synthesizing polyurethanes (PUs).[7] PUs are a highly versatile class of polymers with applications ranging from rigid foams to flexible elastomers. In the biomedical field, their biocompatibility and tunable mechanical properties make them suitable for devices like catheters, stents, and tissue engineering scaffolds.[8]

The properties of the final polyurethane are determined by the structure of the diisocyanate and the polyol used. Aromatic diisocyanates generally impart rigidity and thermal stability, while aliphatic diisocyanates offer better light stability.[9]

The synthesis typically involves a polyaddition reaction between a diisocyanate and a polyol. This can be performed in a one-shot process where all reactants are mixed together, or a two-step prepolymer process.[7][10]

| Diisocyanate Type | Polyol Type | Resulting Polymer Characteristics | Typical Applications |

| Aromatic (e.g., MDI) | Polyether | High strength, good hydrolysis resistance | Medical tubing, elastomers, rigid foams[8][9] |

| Aliphatic (e.g., HDI) | Polyester | Flexibility, UV stability, abrasion resistance | Coatings, adhesives[7] |

| Aromatic (e.g., MDI) | Isosorbide (bio-based) | High elasticity, biocompatible | Implantable soft devices[8] |

Table 2: Influence of isocyanate and polyol choice on polyurethane properties and applications.

Chemical Biology: Probes for Target Identification

The high reactivity of the isocyanate group towards nucleophilic residues on proteins (such as lysine) makes it a useful functional group for designing chemical probes. These probes are critical tools for target deconvolution in phenotypic drug discovery, where the molecular target of a bioactive compound is unknown.

A common strategy is photoaffinity labeling (PAL).[11] A PAL probe consists of three key components:

-

A pharmacophore based on the bioactive small molecule.

-

A photoreactive group (e.g., diazirine or benzophenone) that, upon UV irradiation, forms a highly reactive species that covalently crosslinks to nearby amino acids.

-

An enrichment handle (e.g., an alkyne or biotin) for subsequent purification and identification of the labeled protein via mass spectrometry.[12][13]

The workflow for using a phenyl isocyanate-derived photoaffinity probe is depicted below.

Caption: Experimental workflow for target identification using a photoaffinity probe.

Experimental Protocols

General Protocol for Synthesis of a Phenylurea Derivative

This protocol describes a general method for the synthesis of N,N'-disubstituted ureas from a substituted phenyl isocyanate and an amine.[9][14]

-

Dissolution of Amine: Dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane, or water for water-soluble amines) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0-5 °C using an ice bath.

-

Addition of Isocyanate: Slowly add the substituted phenyl isocyanate (1.0 equivalent) to the cooled amine solution dropwise or in small portions. Maintain the temperature below 10 °C to control the exothermic reaction.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours. A solid precipitate of the urea product often forms as the reaction proceeds.

-

Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold solvent and then with water to remove any unreacted starting materials or salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel if necessary.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Protocol for One-Shot Polyurethane Synthesis

This protocol outlines a catalyst-free, one-shot bulk polymerization method for synthesizing a polyurethane elastomer.[8]

-

Preparation of Reactants: In a four-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, charge the polyol (e.g., poly(tetramethylene glycol), PTMG) and the chain extender (e.g., bio-based isosorbide). Dry the polyols under vacuum at 60 °C for at least 4 hours before use.

-

Inert Atmosphere: Flush the reaction vessel thoroughly with dry nitrogen to create an inert atmosphere.

-

Heating and Mixing: Heat the mixture to 80 °C with continuous stirring until a homogeneous, clear solution is obtained.

-

Addition of Diisocyanate: Add the diisocyanate (e.g., hexamethylene diisocyanate, HDI) to the mixture at 80 °C under vigorous stirring. The stoichiometry of NCO to OH groups is typically maintained at around 1.1:1.

-

Polymerization: Increase the temperature to 120 °C and continue stirring for 12-24 hours. The viscosity of the mixture will increase significantly as polymerization proceeds.

-

Casting and Curing: Pour the viscous polymer into a Teflon mold and degas under vacuum to remove any trapped bubbles. Cure the polymer in an oven at 80 °C for 24 hours.

-

Characterization: After cooling to room temperature, the resulting polyurethane elastomer can be removed from the mold. Characterize the material's chemical structure (FT-IR, NMR), thermal properties (DSC, TGA), and mechanical properties (tensile testing).

Conclusion

Substituted phenyl isocyanates are powerful and versatile reagents with significant research applications. Their utility spans from the rational design of potent kinase inhibitors in medicinal chemistry to the synthesis of advanced biocompatible polymers in materials science and the development of sophisticated chemical probes for unraveling complex biological systems. A thorough understanding of their reactivity and the structure-property relationships of their derivatives is essential for leveraging their full potential in scientific research and development.

References

- 1. ClinPGx [clinpgx.org]

- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer Consisting of Very Short Hard and Soft Segments and Hierarchical Side-Reacted Networks and Single-Step Synthesis of Hierarchical Hyper-Branched Polyurethane [mdpi.com]

- 8. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hygroscopic Nature of 4-Fluoro-3-methylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-3-methylphenyl Isocyanate (CAS No. 351003-65-1) is an aromatic isocyanate whose high reactivity makes it a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. A critical, yet often overlooked, characteristic of this compound is its inherent hygroscopic nature. This technical guide provides a comprehensive overview of the hygroscopic properties of this compound, its reactivity with water, and the potential implications for research and development. It outlines established analytical methods for quantifying moisture content and proposes a detailed experimental protocol for assessing its hygroscopicity. Due to the limited availability of specific quantitative data for this compound in public literature, this guide presents a framework for such analysis and illustrative data.

The Hygroscopic Nature of Aromatic Isocyanates

Aromatic isocyanates, including this compound, are well-documented to be sensitive to moisture.[1] This hygroscopicity stems from the high reactivity of the isocyanate functional group (-N=C=O) with water.[1] Upon exposure to atmospheric humidity, the compound can readily absorb water, leading to a chemical reaction that can significantly impact its purity, stability, and performance in subsequent reactions.

The reaction of an isocyanate with water proceeds through an unstable carbamic acid intermediate, which then decomposes to form a primary amine and carbon dioxide gas.[2] The newly formed amine is highly reactive and will immediately react with another isocyanate molecule to form a stable, insoluble urea derivative.[1] This process is irreversible and can lead to the formation of solid precipitates in the liquid isocyanate, rendering it unusable for many applications. Furthermore, the generation of CO2 can cause a dangerous pressure buildup in sealed containers.[1]

Quantitative Assessment of Hygroscopicity

| Parameter | Value | Method |

| Initial Water Content | < 50 ppm | Karl Fischer Titration |

| Moisture Uptake at 50% Relative Humidity (24h) | 0.15% (w/w) | Gravimetric Sorption Analysis |

| Moisture Uptake at 75% Relative Humidity (24h) | 0.42% (w/w) | Gravimetric Sorption Analysis |

| Moisture Uptake at 90% Relative Humidity (24h) | 1.10% (w/w) | Gravimetric Sorption Analysis |

| Appearance after High Humidity Exposure | Formation of white solid precipitate | Visual Inspection |

Note: The data presented in this table is illustrative and intended to provide a framework for the expected outcomes of hygroscopicity studies on this compound.

Experimental Protocols for Hygroscopicity Assessment

To quantitatively assess the hygroscopic nature of this compound, a combination of gravimetric analysis and Karl Fischer titration is recommended.

Gravimetric Sorption Analysis

This method measures the change in mass of a sample as it is exposed to a controlled humidity environment.

Objective: To determine the rate and extent of moisture absorption by this compound at various relative humidity levels.

Apparatus:

-

Dynamic Vapor Sorption (DVS) analyzer or a climate-controlled chamber with a precision microbalance.

-

Glass sample pan.

-

Nitrogen gas supply (for drying).

Procedure:

-

Place a precisely weighed sample (approximately 10-20 mg) of this compound onto the sample pan.

-

Dry the sample in the DVS instrument under a stream of dry nitrogen gas at a controlled temperature (e.g., 25°C) until a stable mass is achieved. This will establish the dry weight of the sample.

-

Increase the relative humidity (RH) in the chamber stepwise to predetermined levels (e.g., 10%, 30%, 50%, 75%, 90%).

-

At each RH step, monitor the sample mass until equilibrium is reached (i.e., the rate of mass change is negligible).

-

Record the mass change at each RH level.

-

The percentage of water uptake is calculated as: ((Wet Weight - Dry Weight) / Dry Weight) * 100.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[3]

Objective: To determine the initial water content of this compound and to quantify the total water content after exposure to humid conditions.

Apparatus:

-

Coulometric or volumetric Karl Fischer titrator.

-

Anhydrous solvent suitable for isocyanates (e.g., a mixture of chloroform and methanol, or specialized KF solvents for ketones and aldehydes to avoid side reactions).

-

Gastight syringe for sample injection.

Procedure:

-

Titrator Preparation: The KF titrator's vessel is filled with the appropriate anhydrous solvent and pre-titrated to a dry endpoint to eliminate any residual moisture.

-

Sample Preparation: A known mass of this compound is accurately weighed.

-

Titration: The sample is injected into the titration vessel. The KF reagent (iodine) is then electrochemically generated (coulometric) or added via a burette (volumetric) until all the water in the sample has reacted.

-

Calculation: The instrument calculates the amount of water in the sample based on the amount of iodine consumed. The result is typically expressed in parts per million (ppm) or as a percentage.

Visualizations

Reaction Pathway with Water

The following diagram illustrates the chemical reaction that occurs when this compound is exposed to water.

Experimental Workflow for Hygroscopicity Assessment

This flowchart outlines the key steps in determining the hygroscopic nature of this compound.

Implications for Research and Drug Development

The hygroscopic nature of this compound has several important implications for its use in research and development:

-

Storage and Handling: The compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[1] Storage areas should be cool and dry.

-

Reaction Stoichiometry: The presence of water can consume the isocyanate, leading to inaccurate stoichiometry in reactions and the formation of unwanted urea byproducts. This can result in lower yields and purification challenges.

-

Product Stability: For applications where this compound is a component of a final product, its hygroscopicity can affect the shelf-life and stability of the product, especially if it is not adequately protected from atmospheric moisture.[4]

-

Analytical Standards: When used as an analytical standard, the purity of this compound can be compromised by moisture absorption, leading to inaccurate analytical results.

Conclusion

This compound is a valuable but moisture-sensitive reagent. A thorough understanding of its hygroscopic nature is crucial for its effective use in research and drug development. While specific quantitative data for this compound is limited, the experimental protocols outlined in this guide provide a robust framework for its characterization. By implementing proper storage, handling, and analytical procedures, researchers can mitigate the risks associated with moisture contamination and ensure the integrity of their experimental outcomes.

References

An In-depth Technical Guide to the Material Safety of 4-Fluoro-3-methylphenyl Isocyanate

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount for ensuring a safe and compliant laboratory environment. This technical guide provides a comprehensive analysis of the Material Safety Data Sheet (MSDS), now more commonly known as the Safety Data Sheet (SDS), for 4-Fluoro-3-methylphenyl isocyanate (CAS No: 351003-65-1).

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound, compiled from various supplier and safety information sources.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 351003-65-1 | |

| Linear Formula | FC₆H₃(CH₃)NCO | |

| Molecular Weight | 151.14 g/mol | |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 186 °C (lit.) | |

| Density | 1.172 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5120 (lit.) | |

| Flash Point | 57 °C (134.6 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Table 2: Hazard Identification and Classification

| Hazard Class | Category |

| Flammable Liquids | 3 |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Acute Toxicity, Inhalation | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Respiratory Sensitization | 1 |

| Skin Sensitization | 1 |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

Source:

Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H226 | Flammable liquid and vapor. |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | |

| H315 | Causes skin irritation. | |

| H317 | May cause an allergic skin reaction. | |

| H319 | Causes serious eye irritation. | |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[1] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Experimental Protocols

Detailed experimental protocols for the determination of all quantitative safety data are not publicly available in the summarized safety data sheets. However, the methodologies for determining these values are standardized. For instance, flash point is typically determined using methods such as the Tag Closed Cup Tester (ASTM D56) or the Pensky-Martens Closed Cup Tester (ASTM D93). Toxicity studies (LD50/LC50) from which acute toxicity categories are derived are conducted according to OECD guidelines on animal models.

Visualizing Safety and Response

To better understand the logical flow of handling and emergency procedures, the following diagrams have been created using the DOT language.

References

Methodological & Application

Application Notes and Protocols for 4-Fluoro-3-methylphenyl Isocyanate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methylphenyl isocyanate is a key building block in modern drug discovery, primarily utilized in the synthesis of urea-based kinase inhibitors. The unique electronic properties of the fluoro and methyl substituents on the phenyl ring contribute to the binding affinity and selectivity of the resulting drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics, with a focus on inhibitors of the RAS-RAF-MEK-ERK signaling pathway.

Application: Synthesis of Pan-RAF Inhibitors

A prominent application of this compound is in the synthesis of potent and selective pan-RAF inhibitors. These inhibitors are designed to target multiple isoforms of the RAF kinase (A-RAF, B-RAF, and C-RAF), a critical component of the MAPK signaling cascade that is frequently mutated in various cancers. One such example is the clinical candidate LY3009120, a pan-RAF inhibitor with activity against tumors harboring BRAF or RAS mutations. The urea moiety, formed by the reaction of this compound with a primary amine, plays a crucial role in binding to the kinase active site.

Quantitative Data: In Vitro Activity of a Representative Pan-RAF Inhibitor (LY3009120)

The following table summarizes the inhibitory activity of LY3009120, a compound synthesized using this compound, against various RAF isoforms and cancer cell lines.

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| A-RAF | Biochemical | 44 | [1] |

| B-RAF | Biochemical | 31-47 | [1][2] |

| C-RAF | Biochemical | 42 | [1][2] |

| A375 (BRAF V600E) | Cell Proliferation | 9.2 | [1] |

| HCT116 (KRAS G13D) | Cell Proliferation | 220 | [1] |

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding proteins in this pathway, particularly RAS and BRAF, are common drivers of tumorigenesis. Pan-RAF inhibitors synthesized using this compound aim to block the aberrant signaling from mutated RAF proteins.

References

Application Notes and Protocols for the Synthesis of N-(4-Fluoro-3-methylphenyl)-N'-substituted Ureas

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N,N'-disubstituted ureas through the reaction of 4-Fluoro-3-methylphenyl Isocyanate with primary amines. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the urea moiety in biologically active molecules.

Introduction

The formation of a urea linkage by the reaction of an isocyanate with a primary amine is a robust and high-yielding transformation widely employed in organic synthesis. The electrophilic carbon of the isocyanate group readily reacts with the nucleophilic primary amine to form a stable urea bond. This compound is a valuable building block in this context, allowing for the introduction of a substituted phenyl ring which can be critical for modulating the pharmacological properties of a target molecule. These application notes detail the general reaction, provide specific experimental protocols, and summarize relevant quantitative data.

General Reaction Scheme

The reaction proceeds via a nucleophilic addition of the primary amine to the isocyanate.

Application Notes and Protocols for HPLC Derivatization using 4-Fluoro-3-methylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methylphenyl isocyanate is a versatile derivatizing agent for the analysis of primary and secondary amines, alcohols, and phenols by High-Performance Liquid Chromatography (HPLC) with UV detection. The isocyanate group (-N=C=O) reacts readily with nucleophilic functional groups containing an active hydrogen, such as primary and secondary amines, to form stable urea derivatives. Similarly, it reacts with alcohols and phenols to form carbamate derivatives. These derivatives often exhibit enhanced UV absorbance compared to the parent analytes, enabling sensitive and selective detection. This application note provides a detailed protocol for the use of this compound as a pre-column derivatizing agent for the quantitative analysis of compounds containing primary and secondary amine functionalities.

Principle of Derivatization

The derivatization reaction involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isocyanate group. This reaction is typically rapid and proceeds to completion under mild conditions. The resulting urea derivative incorporates the chromophore of the 4-fluoro-3-methylphenyl group, which allows for highly sensitive detection by UV spectrophotometry. The fluorination of the phenyl ring can also be advantageous for detection by mass spectrometry.

The general reaction scheme is as follows:

-

For Primary Amines: R-NH₂ + O=C=N-Ar → R-NH-C(=O)-NH-Ar

-

For Secondary Amines: R₂NH + O=C=N-Ar → R₂N-C(=O)-NH-Ar

Where Ar represents the 4-fluoro-3-methylphenyl group.

Materials and Reagents

-

This compound (≥98% purity)

-

Acetonitrile (HPLC grade, UV cutoff ≤ 190 nm)

-

Methanol (HPLC grade)

-

Water (HPLC grade, deionized)

-

Formic acid (or other suitable mobile phase modifier)

-

Triethylamine (or other suitable catalyst, optional)

-

Analyte standards (e.g., aliphatic or aromatic primary and secondary amines)

-

Volumetric flasks and pipettes

-

Autosampler vials with inserts

-

Syringe filters (0.22 µm)

Experimental Protocols

Protocol 1: Derivatization of Standard Solutions

This protocol describes the procedure for the derivatization of analytical standards in solution.

-

Preparation of Reagent Solution:

-

Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily to avoid degradation due to moisture.

-

-

Preparation of Standard Stock Solutions:

-

Accurately weigh and dissolve the amine standards in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare individual stock solutions of 1 mg/mL.

-

-

Derivatization Reaction:

-

In a clean, dry autosampler vial, add 100 µL of the standard solution.

-

Add 100 µL of the this compound reagent solution.

-

If necessary, add 10 µL of a catalyst solution (e.g., 1% triethylamine in acetonitrile) to facilitate the reaction. For many primary and secondary amines, the reaction proceeds efficiently without a catalyst.

-